molecular formula C19H14N2O2S B1682902 替地格列布 CAS No. 865854-05-3

替地格列布

货号: B1682902
CAS 编号: 865854-05-3
分子量: 334.4 g/mol
InChI 键: PMJIHLSCWIDGMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Alzheimer's Disease

Tideglusib has been investigated as a treatment for Alzheimer's disease, where GSK-3β activity is significantly elevated. A phase II trial (ARGO study) involving 306 patients showed that while Tideglusib was generally safe, it did not produce statistically significant clinical benefits over placebo. However, some patients with mild Alzheimer's exhibited improvements in cognitive assessments such as the Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) at lower doses .

Amyotrophic Lateral Sclerosis (ALS)

Recent studies have indicated that Tideglusib may also be beneficial in treating ALS. Research demonstrated that treatment with Tideglusib reduced phosphorylated TDP-43 levels and restored its nuclear localization in lymphoblasts from ALS patients. This suggests a potential mechanism for neuroprotection in ALS by modulating TDP-43 phosphorylation, which is known to contribute to neuronal death .

Progressive Supranuclear Palsy

In a clinical trial for progressive supranuclear palsy, patients treated with Tideglusib showed a dose-dependent reduction in brain atrophy compared to placebo groups. This highlights its potential as a therapeutic agent in other tauopathies beyond Alzheimer's disease .

Dental Applications

Tideglusib is also being explored for its role in dental medicine, particularly in the natural repair of deep carious lesions. Its ability to influence tissue repair pathways suggests it could promote healing in dental pulp tissues .

Case Studies and Research Findings

Study Condition Findings Outcome
ARGO StudyAlzheimer's DiseaseNo significant benefit overall; mild AD showed improvement in cognitive testsSafe but inconclusive efficacy
ALS Lymphoblast StudyAmyotrophic Lateral SclerosisReduced TDP-43 phosphorylation and restored nuclear localizationPromising candidate for ALS treatment
Progressive Supranuclear Palsy TrialProgressive Supranuclear PalsyDose-dependent reduction in brain atrophySuggests efficacy in tauopathies
Dental Repair StudyDental HealthPotential for promoting healing of deep carious lesionsUnder investigation

Safety Profile

Tideglusib has shown an acceptable safety profile across various trials. Common adverse events included gastrointestinal disturbances and transient increases in liver enzymes, which were generally reversible upon discontinuation or dose adjustment .

准备方法

合成路线和反应条件

替地格列布通过多步合成过程合成,涉及形成噻二唑烷酮环。 合成路线通常包括在特定条件下使苄胺衍生物与萘基化合物反应,以形成所需产物 . 反应条件通常包括使用有机溶剂、控制温度和催化剂,以促进噻二唑烷酮环的形成 .

工业生产方法

替地格列布的工业生产涉及扩大实验室合成过程的规模。 这包括优化反应条件以确保最终产物的高产率和纯度。 在替地格列布的工业生产中,使用连续流动反应器和先进的纯化技术(如色谱法)很常见 .

化学反应分析

反应类型

替地格列布会经历各种化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物的结构和增强其药理特性至关重要。

常用试剂和条件

涉及替地格列布的反应中使用的常用试剂包括氧化剂、还原剂和亲核试剂 . 反应条件通常包括控制温度、特定的 pH 值和使用催化剂,以确保反应高效且选择性 .

主要形成的产物

涉及替地格列布的反应形成的主要产物包括具有修饰的官能团的各种衍生物。 这些衍生物通常会评估其增强的生物活性以及降低的毒性 .

生物活性

Tideglusib is a non-ATP competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in various neurodegenerative diseases, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and myotonic dystrophy type 1 (DM1). This article provides a comprehensive overview of the biological activity of Tideglusib, focusing on its mechanisms, efficacy in clinical trials, and potential therapeutic applications.

Tideglusib acts primarily by inhibiting GSK-3β, which plays a crucial role in multiple cellular processes, including cell survival, differentiation, and metabolism. The inhibition of GSK-3β by Tideglusib leads to:

  • Reduction in TDP-43 Phosphorylation : In ALS models, Tideglusib has been shown to decrease the hyperphosphorylation of TDP-43, a protein associated with neurodegeneration. This reduction restores TDP-43 homeostasis and nuclear localization in affected cells .
  • Neuroprotection : In neuroblastoma cell lines treated with ethacrynic acid, Tideglusib prevented cell death by inhibiting GSK-3β activity, thereby reducing TDP-43 phosphorylation levels .

Alzheimer's Disease

A notable study involved a phase II clinical trial assessing Tideglusib's safety and efficacy in patients with mild to moderate AD. Key findings include:

  • Trial Design : The trial was double-blind and placebo-controlled, involving 306 patients who received varying doses of Tideglusib (500 mg to 1000 mg) or placebo over 26 weeks .
  • Results : While no significant differences were observed in primary efficacy measures such as the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), some patients exhibited improvements in cognitive function at lower doses. Adverse effects included mild to moderate increases in liver transaminases .

Amyotrophic Lateral Sclerosis (ALS)

In ALS research, Tideglusib has shown promise as a therapeutic agent:

  • Preclinical Findings : Studies demonstrated that chronic oral administration of Tideglusib reduced TDP-43 phosphorylation in transgenic mouse models of ALS, suggesting its potential as a treatment for TDP-43 proteinopathies .

Myotonic Dystrophy Type 1 (DM1)

A phase II trial evaluated Tideglusib's effects on DM1, revealing that:

  • Patient Response : Most participants reported clinical benefits after 12 weeks of treatment, particularly at higher doses (1000 mg) compared to lower doses (400 mg) .
  • Outcome Measures : The study utilized disease-specific rating scales and performance-based assessments to evaluate efficacy .

Data Summary

The following table summarizes key findings from various studies involving Tideglusib:

Study FocusPopulation/ModelKey FindingsNotes
Alzheimer's Disease306 AD patientsNo significant improvement in primary measuresDose-dependent responses noted
Amyotrophic Lateral SclerosisTransgenic mouse modelsReduced TDP-43 phosphorylation and improved homeostasisSupports potential ALS therapy
Myotonic Dystrophy Type 116 DM1 patientsClinical benefits observed; higher efficacy at 1000 mgHighlights need for precise measures

属性

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235682
Record name Tideglusib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

511.3ºC at 760 mmHg
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Sparingly soluble
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

GSK-3 is a proline/serine protein kinase that is ubiquitously expressed and involved in many cellular signaling pathways. From all its diverse functions, it plays a key role in Alzheimer's disease. This role is related to its link with β-amyloid and tau pathology. It has been suggested that aberrant Wnt or insulin signaling results in increased GSK-3 function. This kinase acts on γ-secretase producing the hyperphosphorylation of tau, the formation of neurofibrillary tangles and senile plaques. Tideglusib inhibits GSK-3 irreversibly by presenting a non-competitive inhibition pattern with respect to ATP. The binding of tideglusib seems to directly relate to the motif containing Cys199.
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

865854-05-3
Record name Tideglusib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865854-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tideglusib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865854053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tideglusib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIDEGLUSIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q747Y6TT42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

148-150ºC
Record name Tideglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tideglusib
Reactant of Route 2
Reactant of Route 2
Tideglusib
Reactant of Route 3
Reactant of Route 3
Tideglusib
Reactant of Route 4
Reactant of Route 4
Tideglusib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。